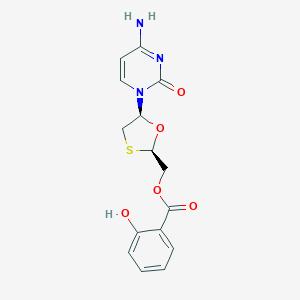

Lamivudine salicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S.C7H6O3/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;8-6-4-2-1-3-5(6)7(9)10/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1-4,8H,(H,9,10)/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSGYKUKMIFHP-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173522-96-8 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173522-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lamivudine in HIV Replication

Abstract

Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) is a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) that has been a cornerstone of combination antiretroviral therapy for HIV-1 infection for over two decades. As a synthetic analogue of cytidine, its antiviral activity is contingent upon intracellular anabolic phosphorylation to its active moiety, lamivudine 5'-triphosphate (3TC-TP). This active form acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme and as a chain terminator of viral DNA synthesis. Its high efficacy, favorable safety profile, and synergistic activity with other antiretrovirals have cemented its role in HIV treatment regimens. This guide provides a detailed examination of the molecular mechanisms underpinning lamivudine's action, quantitative data on its activity, relevant experimental protocols, and the primary pathways of viral resistance.

Core Mechanism of Action

The antiviral effect of lamivudine is a multi-step process that begins with its entry into the host cell and culminates in the termination of viral DNA synthesis. The salicylate salt of lamivudine is a formulation designed to improve drug delivery, while the core mechanism of action is mediated by the lamivudine molecule itself.

Intracellular Uptake and Anabolic Phosphorylation

Upon administration, lamivudine is rapidly absorbed and enters target cells, such as CD4+ T-lymphocytes, through both passive diffusion and active transport by cellular uptake transporters. Lamivudine is a prodrug and must be sequentially phosphorylated by host cell kinases to its active triphosphate form.

This three-step phosphorylation cascade is as follows:

-

Lamivudine → Lamivudine Monophosphate (3TC-MP): This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).

-

3TC-MP → Lamivudine Diphosphate (3TC-DP): 3TC-MP is further phosphorylated by cytidine monophosphate/deoxycytidine monophosphate kinase.

-

3TC-DP → Lamivudine Triphosphate (3TC-TP): The final phosphorylation is catalyzed by nucleoside diphosphate kinase (NDPK), yielding the active antiviral agent.

The efficiency of this conversion, particularly the final step from 3TC-DP to 3TC-TP, is a critical determinant of the drug's intracellular potency.

Caption: Intracellular anabolic phosphorylation pathway of lamivudine.

Inhibition of HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase is the viral polymerase responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome. The active 3TC-TP competitively inhibits this enzyme.

The dual mechanism of inhibition involves:

-

Competitive Inhibition: 3TC-TP is structurally similar to the natural substrate deoxycytidine triphosphate (dCTP). It competes with dCTP for binding to the active site of the reverse transcriptase enzyme.

-

Chain Termination: Once incorporated into the nascent viral DNA strand, lamivudine acts as a chain terminator. It lacks the 3'-hydroxyl (-OH) group necessary to form a 5'-3' phosphodiester bond with the next incoming nucleotide, thereby halting DNA chain elongation permanently.

The L-(-) enantiomeric configuration

A Comprehensive Technical Guide to Lamivudine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lamivudine salicylate, an orally active nucleoside reverse transcriptase inhibitor (NRTI). This document covers its chemical properties, mechanism of action, synthesis, and relevant clinical data, presented in a format tailored for research and development professionals.

Chemical and Physical Properties

This compound is the salicylate salt of Lamivudine. It is used as an intermediate in the synthesis of Lamivudine, a potent antiviral drug against HIV and Hepatitis B virus (HBV)[1].

| Property | Value | Reference |

| CAS Number | 173522-96-8 | [1][2][3][4][5] |

| Molecular Formula | C15H17N3O6S | [3] |

| Molecular Weight | 367.38 g/mol | [4] |

| Appearance | White to off-white or light yellow powder | [1] |

| Melting Point | 138-143°C | [1] |

| Exact Mass | 367.083801 | [1] |

| Synonyms | BCH-189 salicylate, (2R,5S)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone salicylate | [2][5] |

Mechanism of Action

Lamivudine is a dideoxynucleoside cytosine analog that functions as a potent inhibitor of viral reverse transcriptase[][7][8]. Its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form.

-

Intracellular Activation: Upon entering a host cell, Lamivudine is phosphorylated by intracellular kinases to Lamivudine monophosphate (L-MP) and subsequently to the active metabolite, Lamivudine triphosphate (L-TP)[][7][9].

-

Competitive Inhibition: L-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV) or HBV polymerase[8][9].

-

Chain Termination: Once incorporated into the viral DNA, Lamivudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This premature termination halts the elongation of the viral DNA, effectively inhibiting viral replication[8][9][10].

A key advantage of Lamivudine is its selectivity for viral polymerases over human cellular DNA polymerases (α and β) and mitochondrial DNA polymerase, which minimizes host toxicity[][7].

Pharmacokinetic Profile of Lamivudine

| Parameter | Value | Details |

| Absorption | Rapidly absorbed | Bioavailability: ~82% in adults, ~68% in children. Food slows the rate of absorption but does not affect systemic exposure[7]. |

| Time to Peak | 0.5 - 1.5 hours | Time to reach maximum plasma concentration following oral administration[7]. |

| Distribution | Distributes into total body fluid and extravascular spaces | Can cross the blood-brain barrier[2][4][8]. |

| Metabolism | Not metabolized by CYP450 pathway | Minimally binds to plasma proteins, resulting in few drug interactions[7]. |

| Half-life | 5 - 7 hours in adults | Shorter half-life of 2 hours in children[8]. |

Clinical Data Summary

Lamivudine is utilized in combination therapies for HIV-1 and as a monotherapy for chronic Hepatitis B. Clinical studies have demonstrated its efficacy in reducing viral load and improving immune function.

| Study Focus | Patient Population | Key Findings | Reference |

| Dolutegravir + Lamivudine (DOLAVI Study) | 88 treatment-naive HIV-1 patients | At week 48, 70.2% had undetectable viral load. Mean CD4 count increased from 516.4 to 821.8 cells/μL. | [11] |

| Once-daily vs. Twice-daily Lamivudine | HIV-infected adults, treatment-naive | A study to compare the safety and effectiveness of once-daily versus twice-daily dosing in combination with other antiretrovirals. | [12] |

| Lamivudine in Combination Therapy | Treatment-experienced HIV-1 patients | All patients had initiated therapy with a regimen including tenofovir, lamivudine, and efavirenz. | [13] |

Experimental Protocols

This protocol outlines a common method for the conversion of this compound to pure Lamivudine.

Materials:

-

This compound

-

Absolute ethanol

-

Triethylamine

-

Ethyl acetate

Procedure:

-

Combine 38.5g (0.1 mol) of this compound with 320 ml of absolute ethanol in a suitable reaction vessel[14].

-

Add 15.15g (0.15 mol) of triethylamine to the mixture[14].

-

Heat the reaction mixture to 50°C and maintain this temperature for 1 hour to allow for sufficient recrystallization[14].

-

Remove the solvent by distillation under reduced pressure[14].

-

Add 300 ml of ethyl acetate to the residue and cool the mixture to 10°C[14].

-

Maintain stirring at 10°C for 1 hour[14].

-

Filter the resulting solid and wash it twice with 100 ml of ethyl acetate[14].

-

Dry the product to yield Lamivudine as a white powder. The expected yield is approximately 92.63%[14].

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Lamivudine concentrations in biological samples.

Instrumentation:

-

HPLC system with UV detection[15].

General Procedure (example from a clinical study):

-

Sample Preparation: Plasma samples are collected from patients.

-

Chromatography: Samples are processed and injected into the HPLC system.

-

Detection: Lamivudine is detected using a UV detector.

-

Quantification: The lower limit of quantification is typically around 0.05 mg/L[15]. More sensitive methods using tandem mass spectrometry can achieve a lower limit of 0.0025 mg/L[15].

Synthesis Workflow and Visualization

The synthesis of Lamivudine often involves the use of its salicylate salt for purification purposes. The following diagram illustrates a generalized workflow for preparing Lamivudine from its salicylate intermediate.

References

- 1. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest [biochembest.com]

- 4. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Lamivudine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 10. Exploring the Mechanism of Action of Lamivudine in Treating HIV Infection [hidocdr.com]

- 11. DOLAVI Real-Life Study of Dolutegravir Plus Lamivudine in Naive HIV-1 Patients (48 Weeks) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. dovepress.com [dovepress.com]

- 14. Lamivudine synthesis - chemicalbook [chemicalbook.com]

- 15. Dose evaluation of lamivudine in human immunodeficiency virus‐infected children aged 5 months to 18 years based on a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Lamivudine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of lamivudine salicylate. Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. The salicylate salt of lamivudine is a key intermediate in its purification process, ensuring high purity and stability of the final active pharmaceutical ingredient. This document details the structural features, physicochemical characteristics, and analytical methodologies pertinent to this compound, aimed at supporting research, development, and quality control activities.

Chemical Structure and Identification

This compound is an organic salt formed by the reaction of lamivudine, a synthetic nucleoside analog, and salicylic acid. The salt formation occurs between the basic cytosinyl group of lamivudine and the acidic carboxyl group of salicylic acid.

Lamivudine: 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one.[1]

Salicylic Acid: 2-hydroxybenzoic acid.

This compound: [(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate.[2]

The chemical structures of lamivudine, salicylic acid, and their resulting salt, this compound, are depicted below.

References

Lamivudine Salicylate vs. Lamivudine Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of lamivudine salicylate and its free base form for research and development purposes. While both forms contain the same active pharmaceutical ingredient (API), their differing physicochemical properties can significantly impact experimental design, formulation development, and ultimately, clinical outcomes. This document outlines these differences, providing available quantitative data, detailed experimental protocols, and logical diagrams to aid in the selection of the appropriate form for your research needs.

Introduction to Lamivudine and its Forms

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1, HIV-2, and Hepatitis B virus (HBV) infections.[1][2] It acts as a prodrug, being phosphorylated intracellularly to its active triphosphate metabolite, which competitively inhibits viral reverse transcriptase and terminates the DNA chain.[3][4] For research and pharmaceutical development, lamivudine can be utilized in its free base form or as a salt, such as this compound. The choice between these forms is critical and depends on the specific application, such as in vitro assays, formulation studies, or in vivo experiments.

This compound is often used as an intermediate in the synthesis and purification of lamivudine.[5][6][7] The formation of a salicylate salt can offer advantages in terms of purification and handling properties. However, for most biological and clinical applications, the active compound is the lamivudine free base.

Physicochemical Properties: A Comparative Analysis

The selection of the appropriate form of an API is often dictated by its physicochemical properties. These properties influence solubility, stability, dissolution rate, and ultimately, bioavailability. The following tables summarize the available data for both this compound and lamivudine base.

Table 1: General and Physicochemical Properties

| Property | This compound | Lamivudine Base |

| Chemical Name | (2R,cis)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-1H-pyrimidin-2-one salicylate | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one[8] |

| CAS Number | 173522-96-8[9] | 134678-17-4[8] |

| Molecular Formula | C₁₅H₁₇N₃O₆S[6] | C₈H₁₁N₃O₃S[8] |

| Molecular Weight | 367.38 g/mol (anhydrous) | 229.26 g/mol [2][8] |

| Appearance | White to off-white to light yellow powder[9] | White to off-white solid[10] |

| Melting Point | 138-143 °C[9] | 160-162 °C[8] |

| pKa | Data not available | 4.3[4] |

| LogP | Data not available | -0.9 to -1.4[4][8] |

Table 2: Solubility Data

| Solvent/Medium | This compound Solubility | Lamivudine Base Solubility |

| Water | Data not available | ~70 mg/mL at 20°C[10], 46 mg/mL[11] |

| 0.01 N HCl | Data not available | 276.08 mg/mL[12] |

| PBS (pH 7.2) | Data not available | ~3 mg/mL[13] |

| Ethanol | Data not available | ~0.5 mg/mL[13], <1 mg/mL[11] |

| DMSO | Data not available | ~20 mg/mL[13], 46 mg/mL[11] |

| Dimethylformamide (DMF) | Data not available | ~20 mg/mL[13] |

Table 3: Pharmacokinetic Parameters (Lamivudine Base)

| Parameter | Value |

| Bioavailability (Oral) | ~86% in adults[14][15][16] |

| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours[3] |

| Plasma Protein Binding | < 35%[15] |

| Elimination Half-life | 5 - 7 hours[3] |

| Metabolism | Minimally metabolized (<5-10%)[3] |

| Excretion | Primarily renal (~70% unchanged)[3][15] |

Note: Pharmacokinetic data for this compound is not available as it is typically converted to the base form before administration or in vivo.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for key experiments relevant to the comparison and characterization of this compound and lamivudine base.

Preparation of Lamivudine Base from this compound

This protocol is adapted from patent literature describing the conversion of this compound to the free base.[5][17][18]

Objective: To liberate the free base of lamivudine from its salicylate salt.

Materials:

-

This compound

-

Ethyl acetate

-

Triethylamine

-

Ethanol (optional, for recrystallization)

-

Water

-

Reaction vessel with stirring capability

-

Filtration apparatus

-

Drying oven

Procedure:

-

Suspend this compound in a suitable solvent such as ethyl acetate. Water may be added to facilitate the reaction.

-

Heat the suspension to a temperature between 40°C and 50°C with continuous stirring.

-

Slowly add a base, such as triethylamine, to the reaction mixture. The base will neutralize the salicylic acid, liberating the lamivudine free base.

-

Continue stirring the reaction mixture at the elevated temperature for a period of 1 to 4 hours to ensure complete conversion.

-

Cool the reaction mixture to room temperature (approximately 25°C to 30°C) and continue stirring to allow the lamivudine base to crystallize.

-

Collect the solid product by filtration and wash the cake with the solvent used in the reaction (e.g., ethyl acetate) to remove residual salicylic acid and triethylamine salts.

-

Dry the isolated lamivudine base under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

-

(Optional) For further purification, the dried product can be recrystallized from a solvent such as ethanol.

In Vitro Dissolution Testing of Lamivudine

This protocol is a general guideline for assessing the dissolution profile of lamivudine formulations, which can be adapted for comparing the dissolution rates of the salicylate and base forms.[19][20][21][22]

Objective: To determine the rate and extent of dissolution of lamivudine or its salt form under specified conditions.

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle Apparatus)

-

UV-Vis Spectrophotometer or HPLC system for analysis

Reagents and Media:

-

Dissolution media: 0.1M HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer.

-

Lamivudine reference standard.

Procedure:

-

Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5°C.

-

Accurately weigh the lamivudine (base or salicylate) powder or formulation and place it in the dissolution vessel.

-

Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

-

Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Filter the samples through a suitable filter (e.g., 0.45 µm) before analysis.

-

Analyze the concentration of lamivudine in each sample using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate λmax (e.g., ~270-280 nm depending on the pH) or HPLC.[19]

-

Calculate the cumulative percentage of drug dissolved at each time point.

High-Performance Liquid Chromatography (HPLC) for Lamivudine Quantification

This protocol outlines a general RP-HPLC method for the quantification of lamivudine, which can be validated and used for various assays, including dissolution and stability studies.[23][24][25][26]

Objective: To accurately quantify the concentration of lamivudine in a given sample.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is in the range of 85:15 to 60:40 (buffer:organic).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

-

Standard Preparation: Prepare a stock solution of lamivudine reference standard in the mobile phase or a suitable diluent. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

-

Sample Preparation: Dissolve and dilute the sample containing lamivudine in the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the lamivudine peak based on its retention time. Calculate the concentration of lamivudine in the sample by comparing its peak area with the peak areas of the standard solutions (using a calibration curve).

Visualization of Concepts

The following diagrams illustrate key concepts in the comparison and utilization of this compound and lamivudine base.

Caption: Comparative experimental workflow for lamivudine base and salicylate forms.

Caption: Decision-making framework for selecting the appropriate lamivudine form.

Caption: Intracellular activation pathway of lamivudine.

Discussion and Recommendations

The primary advantage of using a salt form like this compound in research and development often lies in improved physicochemical properties, such as enhanced aqueous solubility and stability, which can be beneficial during formulation development.[27] However, for fundamental in vitro and in vivo studies aimed at understanding the biological activity and pharmacokinetic profile of the drug, the use of the lamivudine free base is generally more appropriate as it is the form that exerts the therapeutic effect.

For researchers focused on biological activity and mechanism of action studies , the lamivudine base is the recommended form. Its properties are well-characterized, and its use eliminates the potential confounding effects of the salicylate counter-ion.

For scientists and professionals in drug development and formulation , exploring the salicylate salt may be advantageous. The potential for improved solubility could lead to enhanced dissolution rates and potentially improved bioavailability in novel formulations. However, it is crucial to conduct thorough characterization of the salicylate form, as comprehensive data is currently lacking in publicly available literature. Any formulation developed with the salicylate salt would need to be compared against the performance of the free base.

References

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. lamivudine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fip.org [fip.org]

- 5. Lamivudine synthesis - chemicalbook [chemicalbook.com]

- 6. CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS - Google Patents [patents.google.com]

- 7. This compound | 173522-96-8 [chemicalbook.com]

- 8. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. toku-e.com [toku-e.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. jscimedcentral.com [jscimedcentral.com]

- 15. Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children [jscimedcentral.com]

- 16. Pharmacokinetics, absolute bioavailability, and absorption characteristics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2009069011A1 - Process for the preparation of substituted 1,3-oxathiolanes - Google Patents [patents.google.com]

- 18. WO2009069013A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]

- 19. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 20. rjptonline.org [rjptonline.org]

- 21. researchgate.net [researchgate.net]

- 22. japsonline.com [japsonline.com]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. ijcrt.org [ijcrt.org]

- 25. tandfonline.com [tandfonline.com]

- 26. rjptonline.org [rjptonline.org]

- 27. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Activity Spectrum of Lamivudine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This technical guide focuses on the antiviral activity spectrum of lamivudine salicylate, the salicylate salt of lamivudine. While much of the publicly available in vitro data pertains to lamivudine, this information is presented as a direct proxy for the activity of this compound, as the salt is expected to dissociate in biological media, liberating the active lamivudine moiety. This document provides a comprehensive overview of its mechanism of action, in vitro efficacy against key viral targets, and detailed experimental protocols for the assessment of its antiviral and cytotoxic properties.

Introduction

Lamivudine is a synthetic nucleoside analogue of cytidine. Its salicylate salt, this compound, is an orally active form of the drug. The primary antiviral activity of lamivudine is directed against retroviruses, most notably HIV-1 and HIV-2, as well as hepadnaviruses, specifically HBV.[1][2] Its mechanism of action relies on the inhibition of viral reverse transcriptase, a critical enzyme for the replication of these viruses.

Mechanism of Action

Upon entry into the host cell, lamivudine is intracellularly phosphorylated by host cell kinases to its active metabolite, lamivudine triphosphate (L-TP).[2] L-TP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group on the lamivudine moiety results in the termination of DNA chain elongation, thereby halting viral replication.[2]

Signaling Pathway: Intracellular Activation of Lamivudine

References

In Vitro Efficacy of Lamivudine Against Hepatitis B Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the in vitro efficacy of lamivudine against the Hepatitis B Virus (HBV). While the user's request specified lamivudine salicylate, a comprehensive search of scientific literature did not yield specific in vitro efficacy data for this salt form. Therefore, this document presents data available for lamivudine, the active pharmaceutical ingredient. It is crucial to note that the salt form can influence a drug's physicochemical properties, such as solubility and bioavailability, which may, in turn, affect its in vitro and in vivo performance. The data presented herein should be interpreted with this consideration.

Executive Summary

Lamivudine, a synthetic nucleoside analogue, is a potent inhibitor of the Hepatitis B Virus (HBV) reverse transcriptase (polymerase). Its mechanism of action involves the termination of the developing viral DNA chain, effectively halting viral replication. This document provides a detailed overview of the in vitro efficacy of lamivudine against HBV, including quantitative data on its antiviral activity, comprehensive experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. The information is intended to serve as a technical resource for researchers and professionals involved in the development of antiviral therapeutics.

Quantitative In Vitro Efficacy of Lamivudine against HBV

The in vitro antiviral activity of lamivudine against HBV has been evaluated in numerous studies. The following tables summarize key quantitative data, including the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50) values, which represent the concentrations of lamivudine required to inhibit viral replication by 50%.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | Wild-Type HBV | HepG2 cells | 6 nM | |

| IC50 | Wild-Type HBV | HepG2.2.15 cells | 0.03 µM (30 nM) | |

| IC50 | Lamivudine-Resistant HBV (rtL180M + rtM204V) | HepG2 cells | >100 µM |

Table 1: Inhibitory Concentration (IC50) of Lamivudine against HBV.

| Parameter | Assay | Value | Reference |

| EC50 | HBV DNA reduction | Not explicitly quantified in snippets | |

| EC50 | HBsAg reduction | Not explicitly quantified in snippets | |

| EC50 | HBeAg reduction | Not explicitly quantified in snippets |

Table 2: Effective Concentration (EC50) of Lamivudine against HBV Markers.

Mechanism of Action of Lamivudine

Lamivudine exerts its antiviral effect by targeting the HBV polymerase, a critical enzyme in the viral replication cycle.

-

Intracellular Phosphorylation: Upon entering a host cell, lamivudine is phosphorylated by host cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).

-

Competitive Inhibition: 3TC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA strand by the HBV polymerase.

-

Chain Termination: Once incorporated into the viral DNA, 3TC-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the premature termination of the DNA chain, thereby halting viral replication.

Signaling Pathway of Lamivudine Action

Caption: Mechanism of action of Lamivudine against HBV.

Experimental Protocols

This section outlines the general methodologies for key in vitro experiments used to assess the efficacy of antiviral compounds against HBV.

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and G418 (for maintaining selection pressure).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Anti-HBV Efficacy Assay

This assay determines the ability of a compound to inhibit HBV replication.

Caption: General workflow for in vitro anti-HBV efficacy assay.

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of lamivudine in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a no-drug control.

-

Incubation: Incubate the plates for a period of 6 to 9 days, with medium changes every 2-3 days.

-

Sample Collection: At the end of the incubation period, collect the cell culture supernatants to measure secreted HBV antigens (HBsAg and HBeAg) and viral DNA.

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Lamivudine

Disclaimer: A comprehensive review of published scientific literature did not yield specific pharmacokinetic or bioavailability data for lamivudine salicylate. Therefore, this document provides a detailed overview of the pharmacokinetics and bioavailability of lamivudine, the active pharmaceutical ingredient.

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As the L-enantiomer of 2'-deoxy-3'-thiacytidine, it acts as a chain terminator for viral reverse transcriptase, thereby inhibiting viral replication.[2] Understanding the pharmacokinetic profile and bioavailability of lamivudine is critical for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing potential adverse effects in diverse patient populations. This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of lamivudine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of Lamivudine

The pharmacokinetic properties of lamivudine have been extensively studied in healthy volunteers and in patients with HIV and HBV infections.[2]

Absorption

Lamivudine is rapidly absorbed following oral administration.[1][2] The absolute bioavailability is high in adults, although it is somewhat lower in children.[1][2]

-

Bioavailability: The mean absolute bioavailability of oral lamivudine is approximately 86-88% in adults.[1] In pediatric patients, the bioavailability is reported to be around 68%.[1]

-

Effect of Food: The presence of food can slow the rate of absorption, as evidenced by a delay in the time to reach maximum plasma concentration (Tmax) and a decrease in the peak concentration (Cmax). However, the overall extent of absorption, measured by the area under the concentration-time curve (AUC), is not significantly affected by food intake.[3]

Distribution

Following absorption, lamivudine is widely distributed throughout the body.

-

Volume of Distribution (Vd): The apparent volume of distribution after intravenous administration is approximately 1.3 L/kg, indicating that the drug distributes into extravascular spaces.[3]

-

Protein Binding: Lamivudine exhibits low binding to plasma proteins, with less than 36% of the drug being bound.[3][4]

-

Penetration into Cerebrospinal Fluid (CSF): Lamivudine crosses the blood-brain barrier, although concentrations in the CSF are modest. In adults, CSF concentrations are approximately 4-8% of serum concentrations, while in children, this ratio is slightly higher at 9-17%.[2]

-

Placental and Breast Milk Transfer: Lamivudine readily crosses the placenta, and it is also excreted into breast milk.[2][4]

Metabolism

Metabolism plays a minor role in the elimination of lamivudine. The primary mechanism of action involves intracellular phosphorylation to its active form.

-

Intracellular Phosphorylation: Lamivudine is a prodrug that is activated within cells through phosphorylation by intracellular kinases to its active metabolite, lamivudine 5'-triphosphate (3TC-TP).[2][5] This active form competitively inhibits the viral reverse transcriptase.

-

Hepatic Metabolism: A small fraction of lamivudine (approximately 5-10%) is metabolized in the liver to an inactive trans-sulfoxide metabolite.[2][6] Importantly, lamivudine does not undergo metabolism by the cytochrome P450 (CYP450) enzyme system.[6]

Excretion

The primary route of elimination for lamivudine is renal excretion of the unchanged drug.

-

Renal Clearance: Approximately 70% of an administered dose of lamivudine is excreted unchanged in the urine.[2][4]

-

Elimination Half-Life: The plasma elimination half-life of lamivudine is approximately 5 to 7 hours in adults with normal renal function.[2][6] The intracellular half-life of the active triphosphate metabolite is considerably longer, ranging from 10.5 to 19 hours, which supports once-daily dosing regimens.[2]

-

Renal Impairment: In patients with impaired renal function, the clearance of lamivudine is significantly reduced, necessitating dose adjustments.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of lamivudine from various studies.

Table 1: Pharmacokinetic Parameters of Lamivudine in Adults

| Parameter | Value | Reference |

| Absolute Bioavailability | 86% - 88% | [1] |

| Tmax (fasted) | 0.5 - 1.5 hours | [1][2] |

| Cmax (150 mg twice daily) | 2077 ± 816 ng/mL | [3] |

| Cmax (300 mg once daily) | 3461 ± 854 ng/mL | [3] |

| AUC (0-24h) (150 mg twice daily) | 17085 ± 6464 ng·h/mL | [3] |

| AUC (0-24h) (300 mg once daily) | 16644 ± 4150 ng·h/mL | [3] |

| Elimination Half-life (t½) | 5 - 7 hours | [2][6] |

| Apparent Volume of Distribution (Vd) | 1.3 L/kg | [3] |

| Plasma Protein Binding | < 36% | [3][4] |

| Renal Excretion (unchanged) | ~70% | [2][4] |

Table 2: Comparison of Lamivudine Pharmacokinetics in Different Formulations and Dosing Regimens

| Formulation/Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Bioequivalence | Reference |

| 100 mg Oral Solution | - | - | Bioequivalent to tablet and capsule | [1] |

| 100 mg Capsule | - | - | Bioequivalent to solution and tablet | [1] |

| 100 mg Tablet | - | - | Bioequivalent to solution and capsule | [1] |

| 300 mg once daily vs. 150 mg twice daily | Higher with 300 mg QD | Similar | Not Bioequivalent for Cmax | [3] |

Experimental Protocols

Bioavailability and Bioequivalence Study Protocol

A typical experimental design to assess the bioavailability and bioequivalence of a new lamivudine formulation would involve a randomized, open-label, two-period, crossover study in healthy volunteers.

-

Subject Recruitment: A cohort of healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria would be enrolled.

-

Study Design: The study would consist of two treatment periods separated by a washout period of at least 7-14 days. In each period, subjects would receive a single oral dose of either the test formulation or a reference formulation of lamivudine.

-

Dosing and Blood Sampling: After an overnight fast, subjects would receive the assigned lamivudine formulation with a standardized volume of water. Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).

-

Drug Concentration Analysis: Plasma concentrations of lamivudine would be determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated from the plasma concentration-time data for each subject: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-∞).

-

Statistical Analysis: The log-transformed Cmax and AUC values would be analyzed using an analysis of variance (ANOVA) to determine if there are any statistically significant differences between the test and reference formulations. Bioequivalence is typically concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the range of 80% to 125%.

Intracellular Lamivudine Triphosphate Analysis

To determine the concentration of the active metabolite, a more specialized protocol is required.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Lysis and Extraction: The isolated PBMCs are lysed, and the intracellular contents, including lamivudine triphosphate, are extracted.

-

Analytical Method: The concentration of lamivudine triphosphate is quantified using a sensitive and specific analytical method, such as a validated HPLC-MS/MS assay.

-

Data Analysis: Intracellular pharmacokinetic parameters, such as the maximum intracellular concentration (Cmax,intra) and the intracellular area under the concentration-time curve (AUCintra), are calculated.

Visualizations

Caption: Intracellular metabolic activation of lamivudine.

Caption: Experimental workflow for a lamivudine bioequivalence study.

Influence of Salt Form on Physicochemical Properties

While specific data on this compound is unavailable, the salt form of an active pharmaceutical ingredient can significantly influence its physicochemical properties, including solubility, which in turn can affect bioavailability. Studies on other salt forms of lamivudine, such as the hydrochloride salt, have demonstrated that crystal engineering strategies can lead to increased aqueous solubility compared to the free base. For instance, lamivudine hydrochloride and lamivudine hydrochloride monohydrate have shown improved water solubility.[7] Although a direct correlation between increased solubility and enhanced bioavailability is not always guaranteed, it is a critical factor in drug absorption, particularly for oral dosage forms. Further research into the physicochemical and pharmacokinetic properties of this compound is warranted to fully characterize its potential therapeutic advantages.

Conclusion

Lamivudine exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption, high bioavailability, wide distribution, minimal metabolism, and primary elimination through renal excretion. The long intracellular half-life of its active triphosphate metabolite allows for convenient once-daily dosing. The provided data and experimental protocols offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important antiretroviral agent. While data on this compound is currently lacking, the principles of salt engineering suggest that this form could offer altered physicochemical properties that merit further investigation.

References

- 1. Pharmacokinetics, absolute bioavailability, and absorption characteristics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of Lamivudine and the Role of Lamivudine Salicylate in Chiral Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) essential for the treatment of HIV-1 and Hepatitis B (HBV) infections.[1][2] Its therapeutic efficacy is critically dependent on its stereochemistry. The molecule possesses two chiral centers, resulting in four possible stereoisomers, of which only the (2R,5S)-enantiomer exhibits the desired potent antiviral activity with lower cytotoxicity.[3][4] Consequently, the stereoselective synthesis and purification of this specific isomer are paramount in the manufacturing of the active pharmaceutical ingredient (API). This technical guide provides a detailed examination of the stereoisomers of lamivudine, outlines key strategies for chiral resolution, and highlights the pivotal role of lamivudine salicylate as a crystalline intermediate for achieving high enantiomeric purity. Detailed experimental protocols for analytical characterization and quantitative data are presented to serve as a comprehensive resource for professionals in drug development and chemical research.

The Stereoisomers of Lamivudine

Lamivudine, chemically known as 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidine-2-one, has two stereogenic centers at the C2 and C5 positions of the 1,3-oxathiolane ring.[5] This gives rise to four distinct stereoisomers, which exist as two pairs of enantiomers.[3]

-

Cis Isomers: The hydroxymethyl group at C2 and the cytosine base at C5 are on the same side of the oxathiolane ring.

-

Trans Isomers: The hydroxymethyl group at C2 and the cytosine base at C5 are on opposite sides of the ring.

-

(2R, 5R)-diastereomer

-

(2S, 5S)-diastereomer

-

The relationship between these isomers is crucial; the (2R,5S) and (2S,5R) isomers are enantiomers of each other, while they are diastereomers of the (2R,5R) and (2S,5S) isomers.[7] The cis-(-)-isomer (Lamivudine) is the most potent in anti-HIV and anti-HBV activities, and its cytotoxicity is lower than its enantiomer or the racemic mixture.[3][4]

Stereoselective Synthesis and the Role of this compound

The primary challenge in lamivudine synthesis is the efficient separation of the desired (-)-cis-enantiomer from the other three isomers. While various methods like enzymatic resolution and dynamic kinetic resolution exist, one of the most effective and industrially applied strategies involves diastereomeric salt formation.[3][8]

A key process for purifying lamivudine utilizes salicylic acid to form a stable, crystalline salt.[9][10] This step is highly effective in separating the desired lamivudine enantiomer from its diastereomers. The process typically involves reacting a mixture rich in the cis-isomers with salicylic acid. The resulting this compound salt of the desired (2R,5S) isomer has distinct physicochemical properties, allowing it to be selectively crystallized from the solution, leaving impurities and other isomers in the mother liquor. This crystalline this compound monohydrate can then be isolated and neutralized to yield the final API with very high enantiomeric purity.[11] The formation of the salicylate salt is a critical purification step in diastereoselective process development.[9]

Analytical Methods for Stereochemical Characterization

Verifying the enantiomeric purity of lamivudine is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is a composite of validated methods for the quantification of the lamivudine enantiomer.[5][12][13]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: Lux cellulose-5 (250 x 4.6 mm, 5µm) or equivalent USP L45 packing.[5][13]

-

Mobile Phase: 0.1% Diethylamine in Methanol, pumped in isocratic mode.[5] An alternative is Methanol and an Ammonium Acetate buffer (5:95).[13]

-

Flow Rate: 0.5 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL.[5]

-

-

System Suitability:

-

Analysis: The percentage of the unwanted enantiomer is calculated based on the peak area responses in the chromatogram. The acceptance criterion is typically not more than 0.3%.[13]

Quantitative Data from Chiral HPLC Analysis

The following table summarizes key quantitative parameters from a validated chiral HPLC method for lamivudine.[5]

| Parameter | Value |

| Retention Time (Lamivudine) | ~7.8 min |

| Retention Time (Enantiomer) | ~7.2 min |

| Resolution (R) | > 1.5 |

| Limit of Detection (LOD) | 0.004% |

| Limit of Quantification (LOQ) | 0.012% |

| Linearity (Correlation Coefficient, R²) | 0.999 |

| Accuracy (% Recovery) | 97% - 102% |

Solid-State Characterization: X-ray Crystallography

X-ray diffraction (XRD) is essential for confirming the absolute stereochemistry and analyzing the crystalline structure of the API and its intermediates, like this compound.[14] The crystal structure of this compound monohydrate has been determined to be in the P21 monoclinic space group.[11] In this salt, the lamivudine and water molecules form alternating helical chains.[11]

While detailed crystallographic data for this compound is found in specialized databases, powder X-ray diffraction (PXRD) provides a characteristic fingerprint for different crystalline forms. For instance, the stable crystalline Form I of lamivudine (the free base) is characterized by distinct XRPD peaks at 2θ values including 9.86, 11.38, 15.18, 17.72, and 22.13 ±0.2.[10] Such data is vital for ensuring batch-to-batch consistency and controlling polymorphism in the final drug substance.

Conclusion

The stereochemistry of lamivudine is a defining factor in its therapeutic profile, with the (2R,5S)-enantiomer being the sole contributor to its potent antiviral effects. The synthesis and isolation of this specific isomer in high purity are critical objectives in pharmaceutical manufacturing. The formation of this compound serves as an elegant and robust method for diastereomeric resolution, enabling the selective crystallization and subsequent isolation of the desired enantiomer. This process, combined with precise analytical techniques like chiral HPLC and X-ray crystallography, ensures the production of a safe, effective, and high-quality lamivudine API for patients worldwide. This guide provides the foundational knowledge and detailed protocols necessary for professionals engaged in the research and development of this vital medication.

References

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 5. ijcrr.com [ijcrr.com]

- 6. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lamivudine Diastereomer | SynZeal [synzeal.com]

- 8. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 9. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]

- 10. WO2009069013A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]

- 11. Salts of the anti-HIV drug lamivudine with phthalic and salicylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. ijcrr.com [ijcrr.com]

- 13. uspnf.com [uspnf.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of Lamivudine Salicylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of lamivudine salicylate, a salt of the potent antiretroviral agent lamivudine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its crystallographic properties, molecular interactions, and the experimental protocols for its characterization. The formation of salts and co-crystals is a critical strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes as a monohydrate in the monoclinic P2₁ space group. The asymmetric unit contains one lamivudine cation, one salicylate anion, and one water molecule. The crystallographic data are summarized in the table below.

| Parameter | This compound Monohydrate |

| Chemical Formula | C₁₅H₁₉N₃O₆S |

| Formula Weight | 369.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 2 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Note: Specific unit cell dimensions and the final R-factor were not publicly available in the primary literature reviewed.

Experimental Protocols

Synthesis and Crystallization of this compound Monohydrate

Single crystals of this compound monohydrate suitable for X-ray diffraction were obtained by the slow evaporation method. The following is a representative protocol:

-

Preparation of the Solution: Equimolar amounts of lamivudine and salicylic acid are dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

Slow Evaporation: The resulting solution is left undisturbed in a partially covered container at room temperature to allow for the slow evaporation of the solvent.

-

Crystal Growth: Over a period of several days to weeks, single crystals of this compound monohydrate form.

-

Isolation: The crystals are carefully isolated from the mother liquor and dried.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

The determination of the crystal structure of this compound monohydrate involves the following key steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected over a range of crystal orientations.

-

Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, yielding a set of unique structure factors.

-

Structure Solution: The initial crystal structure model is determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.

Visualization of Experimental Workflow and Molecular Interactions

To elucidate the processes and interactions described, the following diagrams have been generated using the DOT language.

Solubility and stability characteristics of Lamivudine salicylate

An In-depth Technical Guide on the Solubility and Stability Characteristics of Lamivudine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability characteristics of this compound is limited. This guide provides a comprehensive overview based on available information for the active pharmaceutical ingredient (API), lamivudine, which is expected to have broadly similar, though not identical, properties to its salicylate salt. The formation of a salt, such as salicylate, is a common strategy to enhance the aqueous solubility of a drug.

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. As with many active pharmaceutical ingredients, its efficacy and bioavailability can be influenced by its physicochemical properties, including solubility and stability. This compound (CAS 173522-96-8) is a salt form of lamivudine. The formation of pharmaceutical salts is a well-established approach to modify and optimize drug properties such as solubility, dissolution rate, and stability. This technical guide summarizes the known solubility and stability characteristics of lamivudine, providing a foundational understanding for researchers and formulation scientists working with this compound.

Physicochemical Properties

Basic physicochemical properties of lamivudine and its salicylate salt are summarized below.

| Property | Lamivudine | This compound |

| Appearance | Crystalline solid | White to off-white to light yellow powder |

| Molecular Formula | C₈H₁₁N₃O₃S | C₁₅H₁₇N₃O₆S |

| Molecular Weight | 229.26 g/mol | 367.38 g/mol |

| Melting Point | 160-162 °C | 138-143 °C[1] |

Solubility Profile

Understanding the solubility of an API is critical for formulation development, particularly for oral dosage forms where dissolution is a prerequisite for absorption. While specific quantitative data for this compound is scarce, extensive data exists for lamivudine.

Aqueous pH-Dependent Solubility of Lamivudine

The solubility of lamivudine has been determined across a range of pH values, demonstrating its high solubility characteristics.

| pH | Medium | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 0.01 N HCl | 37 | 276.08[2] |

| 4.5 | Acetate Buffer | 37 | 155.95[2] |

| 6.8 | Phosphate Buffer | 37 | 181.76[2] |

| 7.2 | Phosphate Buffered Saline (PBS) | Not Specified | ~3[3] |

| 7.5 | Water | 37 | 190.70[2] |

Note: The significant variation in solubility, particularly the lower value in PBS, may be attributable to different experimental conditions and the common ion effect.

Studies on other salts of lamivudine, such as the hydrochloride salt, have shown a 1.2 to 4.5-fold increase in aqueous solubility compared to the free base.[4] It is reasonable to infer that this compound would also exhibit enhanced aqueous solubility.

Solubility of Lamivudine in Organic Solvents

The solubility of lamivudine in common organic solvents has also been characterized.

| Solvent | Solubility (mg/mL) |

| Ethanol | ~0.5[3] |

| Dimethyl Sulfoxide (DMSO) | ~20[3] |

| Dimethylformamide (DMF) | ~20[3] |

Stability Characteristics

The stability of an API is a critical quality attribute that can impact safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following data is based on forced degradation studies of lamivudine.

Summary of Forced Degradation Studies on Lamivudine

| Stress Condition | Condition Details | Degradation (%) | Observations |

| Acidic Hydrolysis | 0.5 M HCl at 80°C for 24 hours | 18%[4][5] | Significant degradation observed. |

| Alkaline Hydrolysis | 0.5 M NaOH at 80°C for 24 hours | 32%[4][5] | More extensive degradation than in acidic conditions. |

| Oxidative | 10% H₂O₂ at room temperature for 10 hours | 100%[4][5] | Highly susceptible to oxidative degradation. |

| Thermal | Dry heat at 60°C for 5 days | No significant degradation | Stable under thermal stress.[4] |

| Photolytic | Exposure to sunlight for 5 days | No significant degradation | Stable under photolytic stress.[4] |

| Neutral Hydrolysis | Water at 80°C | Stable | Stable in neutral aqueous conditions.[1] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a drug substance like this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent or buffer system.

-

Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw a clear aliquot of the supernatant.

-

Filtration/Centrifugation: Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) or centrifuge to remove any remaining solid particles.

-

Quantification: Dilute the filtered/centrifuged sample with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., 60-80°C) for a specified duration.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., 60-80°C) for a specified duration.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) in an oven.

-

Photolytic Degradation: Expose the solid drug substance and its solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

-

Sample Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the principal peak to ensure it is free from co-eluting degradants. Calculate the mass balance to account for the drug and all major degradation products.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for the accurate quantification of the API in the presence of its degradation products. A typical HPLC method for lamivudine is described below, which can be adapted for this compound.

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 4) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 90:10 (buffer:acetonitrile).[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at 280 nm[5] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

While specific data for this compound is not extensively documented in public literature, the comprehensive data available for lamivudine provides a strong foundation for its characterization. Lamivudine is a highly soluble and relatively stable compound, with known degradation pathways under hydrolytic (acidic and basic) and oxidative stress. It is anticipated that this compound will exhibit at least comparable, and likely enhanced, aqueous solubility. The provided experimental protocols offer a systematic approach for the detailed characterization of the solubility and stability of this compound, which is essential for successful formulation development and regulatory compliance. Further studies are warranted to establish the specific quantitative solubility and stability profile of this compound.

References

- 1. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|Research Use [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.direct [scholars.direct]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lamivudine Salicylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B. The synthesis of high-purity Lamivudine often involves the formation of a salicylate salt, which facilitates purification. This document provides detailed protocols for the synthesis of Lamivudine, its conversion to Lamivudine salicylate, and the subsequent liberation of pure Lamivudine. The procedures outlined are based on established chemical literature and patents.

Data Presentation

Table 1: Synthesis of this compound from Lamivudine

| Parameter | Value | Reference |

| Reactants | Lamivudine, Salicylic Acid | [1] |

| Solvent | Water and Toluene | [1] |

| Reaction Temperature | 50-55°C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 95.8% | [1] |

Table 2: Liberation of Lamivudine from this compound

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Starting Material | This compound | This compound | [2][3] |

| Base | Triethylamine | Triethylamine | [2][3] |

| Solvent | Absolute Ethanol | Ethyl Acetate and Water | [2][3] |

| Reaction Temperature | 50°C | 45-50°C | [2][3] |

| Reaction Time | 1 hour | 4 hours | [2][3] |

| Yield | 92.63% | Not specified | [2] |

| Chiral Purity | 97.5% (of final Lamivudine) | >99.5% (of final Lamivudine) | [2][3] |

| Chemical Purity | Not specified | >99% (of final Lamivudine) | [3] |

Experimental Protocols

Protocol 1: Synthesis of Lamivudine (General Overview)

The synthesis of Lamivudine is a multi-step process that often starts from chiral precursors to establish the correct stereochemistry. A common approach involves the coupling of a protected oxathiolane moiety with a cytosine base.[4][5] One reported pathway involves a five-step synthesis starting from L-menthol and glyoxylic acid to generate a key intermediate, which is then reduced to Lamivudine.[6] Another method utilizes an enzymatic dynamic kinetic resolution to achieve a highly efficient three-step asymmetric synthesis.[5] The salicylate salt is often formed as a means of purification of the final product.[1][3]

Protocol 2: Formation of this compound

This protocol describes the formation of this compound from Lamivudine.

Materials:

-

Lamivudine

-

Salicylic Acid

-

Water

-

Toluene

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

Procedure:

-

To a suitable reaction vessel, add the crude Lamivudine obtained from the synthesis step.

-

Add a mixture of water (e.g., 100ml) and toluene (e.g., 200ml).[1]

-

Heat the mixture to between 50 and 55°C.[1]

-

Add salicylic acid (e.g., 36 g for a ~0.26 mole scale reaction) to the heated mixture.[1]

-

Maintain the temperature and stir the mixture for one hour.[1]

-

Cool the reaction mixture to ambient temperature to allow for the precipitation of this compound.

-

Filter the solid product and dry it thoroughly. The expected yield is approximately 95.8%.[1]

Protocol 3: Liberation of Pure Lamivudine from this compound

This protocol details the conversion of this compound back to the free base, yielding high-purity Lamivudine.

Materials:

-

This compound

-

Triethylamine

-

Absolute Ethanol or Ethyl Acetate

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure using Ethanol:

-

In a reaction vessel, combine 38.5g (0.1 mol) of this compound with 320ml of absolute ethanol.[2]

-

Add 15.15g (0.15 mol) of triethylamine to the mixture.[2]

-

Heat the mixture to 50°C and maintain this temperature with stirring for 1 hour.[2]

-

After the reaction, distill off the solvent under reduced pressure.

-

Add 300 ml of ethyl acetate to the residue and cool the mixture to 10°C, stirring for 1 hour.[2]

-

Filter the resulting solid, wash it twice with 100 ml of ethyl acetate, and dry to obtain pure Lamivudine. The expected yield is approximately 92.63%.[2]

Procedure using Ethyl Acetate:

-

Add 120 g of this compound to a mixture of 720 mL of ethyl acetate and 6 mL of water at 25° to 35°C.[3]

-

Heat the reaction mixture to 45° to 50°C.

-

Slowly add 104.76 g of triethylamine over 30 minutes at 45° to 50°C.[3]

-

Stir the reaction mixture for 4 hours at the same temperature.[3]

-

Cool the mixture to 25° to 30°C and continue stirring for an additional 30 minutes.

-

Filter the solid product and wash it with ethyl acetate.

-

The solid can be further purified by heating in ethyl acetate (e.g., 600 mL) to 50° to 55°C, followed by cooling, filtration, and drying.[3]

Visualizations

Caption: Workflow for the synthesis and purification of Lamivudine.

References

- 1. Industrial Process For The Manufacture Of Lamivudine [quickcompany.in]

- 2. Lamivudine synthesis - chemicalbook [chemicalbook.com]

- 3. WO2009069011A1 - Process for the preparation of substituted 1,3-oxathiolanes - Google Patents [patents.google.com]

- 4. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 5. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 6. Synthesis of lamivudine [finechemicals.com.cn]

Application Notes and Protocols: Step-by-Step Synthesis of Lamivudine Salicylate from Lamivudine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B. The formation of pharmaceutical salts is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. Lamivudine salicylate, a salt of Lamivudine with salicylic acid, has been utilized as a key intermediate in the purification of Lamivudine. This document provides a detailed protocol for the synthesis of this compound from Lamivudine, including reaction conditions, purification, and characterization, designed for researchers in drug development and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound involves a straightforward acid-base reaction between Lamivudine and salicylic acid in a suitable solvent system. The selection of the solvent is critical to ensure the dissolution of the reactants and the precipitation of the desired salt. Isopropyl alcohol is a commonly used solvent for this purpose.

Experimental Protocol

Materials:

-

Lamivudine (API)

-

Salicylic Acid (Reagent Grade)

-

Isopropyl Alcohol (IPA) (Anhydrous)

-

Deionized Water

Equipment:

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Buchner funnel and filtration apparatus

-

Vacuum oven

-

Analytical balance

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants:

-

In a clean and dry reaction flask, add Lamivudine and a molar equivalent of salicylic acid.

-

Add a sufficient volume of isopropyl alcohol to the flask to dissolve the reactants upon heating. A typical starting concentration is around 10-20 volumes of solvent relative to the mass of Lamivudine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

-

Reaction and Crystallization:

-

Heat the mixture to reflux (approximately 82°C for isopropyl alcohol) with continuous stirring until all solids are dissolved, forming a clear solution.

-

Once a clear solution is obtained, gradually cool the reaction mixture to room temperature (20-25°C) while stirring. The this compound salt will start to crystallize out of the solution.

-

To enhance crystallization, the mixture can be further cooled to 0-5°C in an ice bath and stirred for an additional 1-2 hours.

-

-

Isolation and Purification:

-

Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold isopropyl alcohol to remove any unreacted starting materials and impurities.

-

Dry the collected white crystalline solid under vacuum at 40-50°C until a constant weight is achieved.

-

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₇N₃O₆S | [1] |

| Molecular Weight | 367.38 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Not explicitly found for direct synthesis | N/A |

| Solubility | Slightly soluble in methanol | [1] |

| Typical Yield | >85% (based on related preparations) | [1] |

Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound and for quantifying any residual starting materials.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-